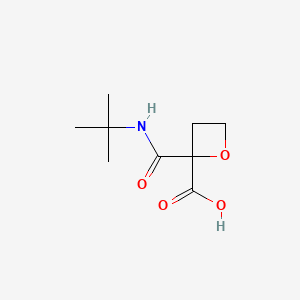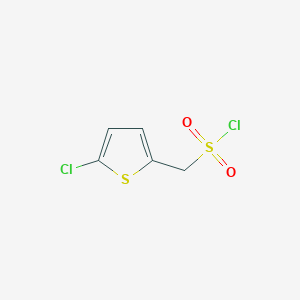
(5-Chlorothiophen-2-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorothiophen-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4ClO2S2. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and a methanesulfonyl chloride group at the 2-position. It is a versatile intermediate used in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(5-Chlorothiophen-2-yl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 5-chlorothiophene-2-methanesulfonic acid using thionyl chloride or phosgene. The reaction typically proceeds as follows:
-
Chlorination with Thionyl Chloride: : [ \text{C5H4ClSO3H} + \text{SOCl2} \rightarrow \text{C5H4ClSO2Cl} + \text{SO2} + \text{HCl} ]
-
Chlorination with Phosgene: : [ \text{C5H4ClSO3H} + \text{COCl2} \rightarrow \text{C5H4ClSO2Cl} + \text{CO2} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chlorothiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfone derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction can lead to the formation of thiophenes or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfones: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
(5-Chlorothiophen-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Chlorothiophen-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfone derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler analog with the formula CH3SO2Cl, used in similar reactions but lacks the thiophene ring.
Tosyl Chloride: Contains a toluene ring instead of a thiophene ring, used in similar substitution reactions.
Benzenesulfonyl Chloride: Contains a benzene ring, used in the synthesis of sulfonamides and sulfonates.
Uniqueness
(5-Chlorothiophen-2-yl)methanesulfonyl chloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions where the thiophene ring can participate in further chemical transformations.
Propiedades
Fórmula molecular |
C5H4Cl2O2S2 |
|---|---|
Peso molecular |
231.1 g/mol |
Nombre IUPAC |
(5-chlorothiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4Cl2O2S2/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2 |
Clave InChI |
VZEZXKFXNDMYSN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13485340.png)

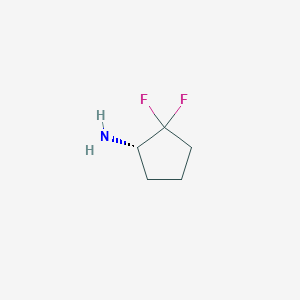
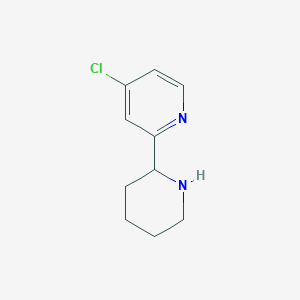
![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)
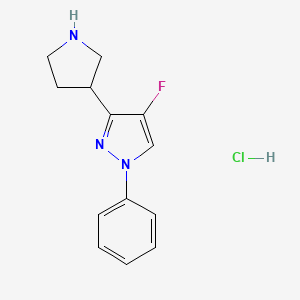

![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
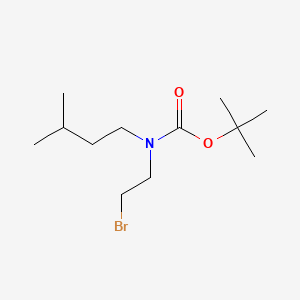
amine dihydrochloride](/img/structure/B13485371.png)
![tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate](/img/structure/B13485386.png)

![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
